molecular formula C17H11BrO3 B290592 (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate

(5-Hydroxynaphthalen-1-yl) 4-bromobenzoate

Cat. No. B290592
M. Wt: 343.2 g/mol
InChI Key: VVYYBSJZWFZKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Hydroxynaphthalen-1-yl) 4-bromobenzoate, also known as HNB, is a chemical compound used in scientific research. It is a member of the family of fluorescent probes, which are widely used in biological and chemical studies. HNB is a potent fluorescent probe, which is used to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling.

Mechanism of Action

The mechanism of action of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate involves the binding of the probe to the target molecule, which results in a change in the fluorescence intensity. The change in fluorescence intensity can be used to monitor the activity of the target molecule.
Biochemical and Physiological Effects:
(5-Hydroxynaphthalen-1-yl) 4-bromobenzoate has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with normal cellular processes. Therefore, it is a safe and effective tool for studying biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate in lab experiments are its high sensitivity and selectivity. It is a potent fluorescent probe, which allows for the detection of low concentrations of target molecules. In addition, (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is easy to use and does not require any specialized equipment.
The limitations of using (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate in lab experiments are its limited photostability and its sensitivity to pH changes. (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is prone to photobleaching, which can limit its usefulness in long-term experiments. In addition, changes in pH can affect the fluorescence intensity of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate, which can lead to inaccurate results.

Future Directions

There are several future directions for the use of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate in scientific research. One potential application is in the field of cancer research. (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate has been shown to selectively bind to cancer cells, which could be used to develop new diagnostic and therapeutic tools.
Another potential application of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is in the field of drug discovery. (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate can be used to identify potential drug candidates by screening large libraries of compounds for their ability to bind to the probe.
In addition, (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate could be used to study the function of membrane proteins, which are important targets for drug discovery. Membrane proteins are notoriously difficult to study, but (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate could provide a new tool for their characterization.
Conclusion:
In conclusion, (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate, or (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate, is a potent fluorescent probe used in scientific research. Its high sensitivity and selectivity make it a valuable tool for studying biological processes. While it has some limitations, such as its photostability and sensitivity to pH changes, there are many potential future directions for the use of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate in scientific research, including cancer research, drug discovery, and the study of membrane proteins.

Synthesis Methods

The synthesis of (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate involves the reaction of 5-hydroxynaphthalene-1-carboxylic acid with 4-bromobenzoyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane, and the product is obtained after purification by column chromatography.

Scientific Research Applications

(5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is widely used in scientific research as a fluorescent probe. It is used to study protein-protein interactions, enzyme activity, and cell signaling. In addition, (5-Hydroxynaphthalen-1-yl) 4-bromobenzoate is also used in the field of drug discovery to identify potential drug candidates.

properties

Molecular Formula

C17H11BrO3

Molecular Weight

343.2 g/mol

IUPAC Name

(5-hydroxynaphthalen-1-yl) 4-bromobenzoate

InChI

InChI=1S/C17H11BrO3/c18-12-9-7-11(8-10-12)17(20)21-16-6-2-3-13-14(16)4-1-5-15(13)19/h1-10,19H

InChI Key

VVYYBSJZWFZKCZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)Br)C(=C1)O

Canonical SMILES

C1=CC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)Br)C(=C1)O

Origin of Product

United States

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